molecular formula C11H21N3O2S B12776421 Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester CAS No. 96804-65-8

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester

Cat. No.: B12776421
CAS No.: 96804-65-8
M. Wt: 259.37 g/mol
InChI Key: TYEWJMMRHAMOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydrazino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazino group, converting it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the hydrazino and propenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazino group is particularly useful for labeling and detection purposes.

Medicine

In medicine, the compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, the compound can be used as a solvent or as an intermediate in the production of dyes, coatings, and other materials.

Mechanism of Action

The mechanism by which Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The propenylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

96804-65-8

Molecular Formula

C11H21N3O2S

Molecular Weight

259.37 g/mol

IUPAC Name

ethyl 3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C11H21N3O2S/c1-5-8-12-11(17)14(13(3)4)9-7-10(15)16-6-2/h5H,1,6-9H2,2-4H3,(H,12,17)

InChI Key

TYEWJMMRHAMOTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=S)NCC=C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.